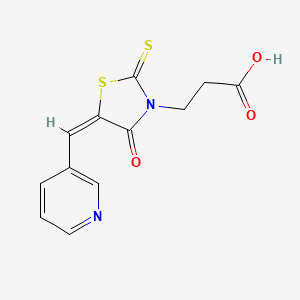

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Beschreibung

(E)-3-(4-Oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidine core, a pyridin-3-ylmethylene substituent at the 5-position, and a propanoic acid chain at the 3-position . These features are critical for biological activity, particularly in enzyme inhibition and antimicrobial applications. Thiazolidinones are widely studied for their antibacterial, antidiabetic, and anticancer properties, and the presence of the thioxo group in this compound may enhance its redox activity and binding affinity to biological targets .

Eigenschaften

IUPAC Name |

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c15-10(16)3-5-14-11(17)9(19-12(14)18)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,15,16)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHOBWSKXJQCZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to yield the thioxothiazolidine ring. The final step involves the Knoevenagel condensation with malonic acid or its derivatives to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to ensure high purity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The thioxothiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Thiazolidinone Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Structural and Functional Differences

Substituent at the 5-Position: The pyridin-3-ylmethylene group in the target compound introduces a nitrogen heterocycle, which may improve solubility and hydrogen-bonding capacity compared to phenyl or furan substituents .

Acid Chain Modifications: Propanoic acid chains (as in the target compound and ) are associated with dual enzyme inhibition (e.g., PTP1B and AKR1B1), critical for antidiabetic applications. In contrast, pentanoic acid () and ethyl ester derivatives () may prioritize membrane permeability over target specificity .

Stereochemistry :

Biologische Aktivität

(E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound that belongs to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the pyridine moiety enhances its biological properties, likely due to the electron-withdrawing effects and potential for coordination with metal ions in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazolidinone derivatives on MCF-7 breast cancer cells. The results indicated that derivatives similar to (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid exhibited IC50 values ranging from 1.32 μM to 5.0 μM, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1.21 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | 1.85 | MCF-7 |

| Doxorubicin | 1.21 | MCF-7 |

Antimicrobial Activity

Thiazolidinones have also been reported for their antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cellular components, leading to inhibition of growth.

Case Study: Antimicrobial Testing

In a recent antimicrobial study, various thiazolidinone derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15 μg/mL against S. aureus, indicating significant antibacterial activity .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | 20 | Staphylococcus aureus |

| Standard Antibiotic | 10 | Staphylococcus aureus |

The mechanism by which (E)-3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Thiazolidinones can intercalate into DNA strands, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.